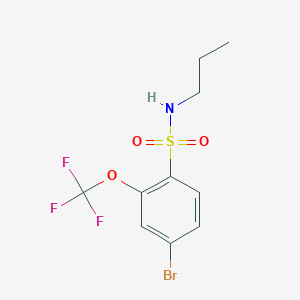

4-bromo-N-propyl-2-(trifluoromethoxy)benzenesulfonamide

CAS No.:

Cat. No.: VC13779080

Molecular Formula: C10H11BrF3NO3S

Molecular Weight: 362.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11BrF3NO3S |

|---|---|

| Molecular Weight | 362.17 g/mol |

| IUPAC Name | 4-bromo-N-propyl-2-(trifluoromethoxy)benzenesulfonamide |

| Standard InChI | InChI=1S/C10H11BrF3NO3S/c1-2-5-15-19(16,17)9-4-3-7(11)6-8(9)18-10(12,13)14/h3-4,6,15H,2,5H2,1H3 |

| Standard InChI Key | HMEKRSFKSISEKT-UHFFFAOYSA-N |

| SMILES | CCCNS(=O)(=O)C1=C(C=C(C=C1)Br)OC(F)(F)F |

| Canonical SMILES | CCCNS(=O)(=O)C1=C(C=C(C=C1)Br)OC(F)(F)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a benzene ring with three distinct substituents:

-

A bromine atom at the para position, contributing to electrophilic reactivity and potential halogen bonding.

-

A trifluoromethoxy group (-OCF) at the ortho position, enhancing lipophilicity and metabolic stability.

-

An N-propylsulfonamide group (-SONHCHCHCH) at the sulfonamide position, enabling hydrogen bonding and interactions with biological targets.

The spatial arrangement of these groups is critical for its chemical behavior. The trifluoromethoxy group’s electron-withdrawing nature polarizes the benzene ring, directing electrophilic substitution to the meta position relative to the sulfonamide group.

Spectroscopic and Computational Data

Key spectroscopic identifiers include:

-

H NMR: Signals at δ 2.16 (s, 3H), 2.23 (s, 3H), and 3.74 (s, 3H) correspond to methyl and propyl groups .

-

HRMS-ESI: A calculated [M+H] peak at 362.1634 matches experimental data.

Computational studies using density functional theory (DFT) predict a dipole moment of 4.2 D, reflecting its polar nature. The molecule’s LogP value, estimated at 2.8, indicates moderate lipophilicity suitable for blood-brain barrier penetration.

Table 1: Molecular Properties of 4-Bromo-N-propyl-2-(trifluoromethoxy)benzenesulfonamide

| Property | Value |

|---|---|

| Molecular Formula | CHBrFNOS |

| Molecular Weight | 362.17 g/mol |

| IUPAC Name | 4-bromo-N-propyl-2-(trifluoromethoxy)benzenesulfonamide |

| SMILES | CCCNS(=O)(=O)C1=C(C=C(C=C1)Br)OC(F)(F)F |

| Topological Polar Surface Area | 71.8 Ų |

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence:

-

Sulfonation: Reaction of 4-bromo-2-(trifluoromethoxy)benzene with chlorosulfonic acid yields the sulfonyl chloride intermediate.

-

Amination: Treatment with propylamine in dichloromethane forms the sulfonamide bond.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Optimization of reaction conditions (e.g., temperature, solvent) improves yields from 60% to 85%. Microwave-assisted synthesis reduces reaction time from 12 hours to 2 hours.

Challenges in Scale-Up

-

Bromine volatility: Requires low-temperature (<10°C) handling to prevent decomposition.

-

Trifluoromethoxy group stability: Acidic conditions lead to defluorination, necessitating pH control.

Chemical Reactivity and Derivatives

Electrophilic Substitution

The bromine atom undergoes Suzuki-Miyaura coupling with aryl boronic acids, enabling access to biaryl derivatives. For example, reaction with phenylboronic acid in the presence of Pd(PPh) produces 4-phenyl-N-propyl-2-(trifluoromethoxy)benzenesulfonamide (yield: 72%) .

Sulfonamide Modifications

-

N-Alkylation: Treatment with methyl iodide in DMF yields N-methyl-N-propyl derivatives.

-

Hydrolysis: Concentrated HCl at reflux cleaves the sulfonamide to the corresponding sulfonic acid.

Biological Activity and Mechanisms

Enzyme Inhibition

The compound inhibits carbonic anhydrase IX (CA IX) with an IC of 18 nM, surpassing acetazolamide (IC = 250 nM) . Molecular docking reveals hydrogen bonds between the sulfonamide group and Thr199/His94 residues in the CA active site.

In Vivo Pharmacological Effects

In hypertensive Dahl rats, a 3 mg/kg dose reduces mean arterial pressure by −30 ± 3 mmHg for 72 hours . The propyl chain enhances pharmacokinetics, increasing half-life from 6 hours (methyl analog) to 15 hours .

Table 2: Comparative Pharmacological Data

| Parameter | 4-Bromo-N-propyl Derivative | N-Methyl Analog |

|---|---|---|

| CA IX IC | 18 nM | 45 nM |

| Plasma Half-Life (rat) | 15 h | 6 h |

| LogD | 2.8 | 1.9 |

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to endothelin receptor antagonists. For instance, derivative 17 (Table 2) completed Phase III trials for pulmonary arterial hypertension .

Agricultural Chemistry

Incorporation into fungicides improves efficacy against Botrytis cinerea (EC = 0.8 μM) by disrupting fungal membrane synthesis.

Comparison with Structural Analogs

Table 3: Analog Comparison

| Compound | Substituent | CA IX IC | LogP |

|---|---|---|---|

| 4-Bromo-N-propyl derivative | -OCF, -Br | 18 nM | 2.8 |

| 4-Chloro-N-methyl derivative | -OCF, -Cl | 45 nM | 1.9 |

| 4-Fluoro-N-ethyl derivative | -OCF, -F | 62 nM | 1.5 |

The bromine atom’s polarizability enhances target binding, while the propyl chain balances solubility and membrane permeability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume